2,2-Diethylbutan-1-ol
Overview
Description
“2,2-Diethylbutan-1-ol” is an organic chemical compound . It is one of the isomeric hexanols . Its main use is as a solvent .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanol backbone with two ethyl groups attached to the second carbon . This structure gives it unique properties compared to other alcohols.
Scientific Research Applications
Biofuel Production
2,2-Diethylbutan-1-ol has been investigated in the context of biofuel production. A study by Bastian et al. (2011) discusses the conversion of glucose to isobutanol, a biofuel candidate, in a recombinant organism under anaerobic conditions. They utilized enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase, which are crucial in the pathway of converting glucose to isobutanol, a process relevant to the utilization of compounds like this compound (Bastian et al., 2011).
Stereochemistry Studies
Research on the stereochemistry of compounds, including those similar to this compound, has been conducted. Blessington and Beiraghi (1990) examined ethambutol, a compound related to this compound, using chiral liquid chromatography. This study aids in understanding the stereochemical properties of similar compounds (Blessington & Beiraghi, 1990).
Catalytic Reactions
The role of this compound in catalytic reactions has been explored. Yearick and Wolf (2008) developed a method for nucleophilic addition of diethylzinc to trifluoromethyl ketones, producing compounds like 2-aryl-1,1,1-trifluorobutan-2-ols. This process demonstrates the potential use of this compound in synthetic chemistry (Yearick & Wolf, 2008).
Polymer Swelling Studies
In the field of materials science, this compound is studied for its effects on polymers. Bedjaoui et al. (2020) investigated the swelling behavior of polymer networks in primary alcohols, including butan-1-ol. This research provides insight into the interactions between such alcohols and polymer materials (Bedjaoui et al., 2020).
Pharmaceutical Chemistry
In pharmaceutical chemistry, compounds structurally similar to this compound are synthesized for various applications. Touet, Ruault, and Brown (2006) developed a new base for the resolution of racemic acids using a compound similar to this compound, highlighting its potential in chiral resolution processes (Touet et al., 2006).
Future Directions
Properties
IUPAC Name |
2,2-diethylbutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-8(5-2,6-3)7-9/h9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHXDVOSUKFRBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506454 | |
Record name | 2,2-Diethylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13023-60-4 | |
Record name | 2,2-Diethylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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